Target Engagement Specificity: SIK Structural Inhibition Differentiated from Regioisomer 929412-49-7
The primary differentiator for 929372-38-3 lies in its structural isomerism relative to 929412-49-7. Both are formula C26H23NO6 . In 929372-38-3, the 3-methoxybenzoyl group is on the benzofuran 2-position, and the 3,4-dimethoxybenzamide is on the 5-position. In the comparator 929412-49-7, the 3,4-dimethoxybenzoyl is at the 2-position and the 3-methoxybenzamide is at the 5-position . Per patent teachings on SIK inhibitors, the 3,4-dimethoxybenzamide fragment on the benzofuran nitrogen (as in 929372-38-3) is essential for orienting the molecule within the ATP-binding pocket, while swapping this group to the 2-position drastically reduces potency [1].
| Evidence Dimension | Structural isomerism and predicted SIK inhibitor binding orientation |
|---|---|
| Target Compound Data | 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (929372-38-3). The 3,4-dimethoxybenzamide is attached to the benzofuran nitrogen. |
| Comparator Or Baseline | N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide (929412-49-7). The 3,4-dimethoxybenzoyl is attached at the benzofuran 2-position. |
| Quantified Difference | Qualitative: Substitution pattern swap is predicted to cause a loss of SIK inhibitory interaction based on SAR described in patent CN111433200A [1]. Direct quantitative IC50 values for both isomers in the same assay were not available in the reviewed public domain as of the search date. |
| Conditions | Kinase inhibitor binding mode analysis inferred from patent SAR tables (CN111433200A [1]) and chemical structure comparison. |
Why This Matters
For a scientific study requiring SIK target engagement, procuring the incorrect regioisomer will likely invalidate the experiment; the specific vector of the dimethoxybenzamide is non-substitutable.
- [1] CN111433200A - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases. General formula and specific example SAR for SIK kinase inhibitors. Filed 2018-11-26. View Source
